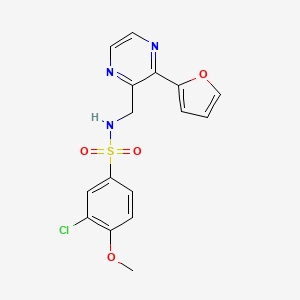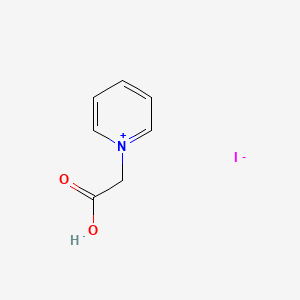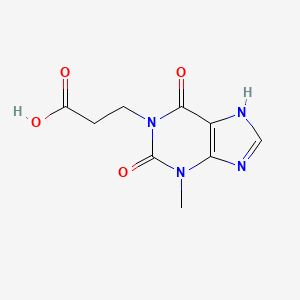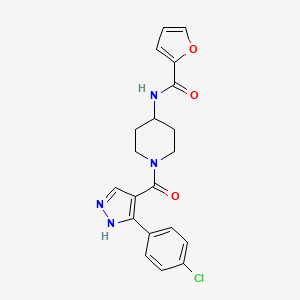
N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as TEPO, is a chemical compound that has gained significant interest in scientific research due to its potential use in the treatment of various diseases.
科学的研究の応用
Orexin Receptor Antagonism and Sleep Modulation
Research indicates that targeting orexin receptors, which play a significant role in wakefulness, can influence sleep patterns. The blockade of orexin-2 receptors (OX2R) with specific antagonists like N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives has been shown to decrease sleep latency and increase both nonrapid eye movement and rapid eye movement sleep time. These effects suggest a potential application in treating sleep disorders through the modulation of the orexin system and its associated neurotransmitter release, highlighting the role of orexin receptors in sleep-wake regulation (Dugovic et al., 2009).
Anticancer Activity
The design and synthesis of compounds containing the this compound scaffold have shown promising results in anticancer activity. Specifically, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have been evaluated against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds exhibit moderate to high levels of antitumor activities, suggesting their potential as anticancer agents. The mechanism of action for selected compounds involves cell cycle arrest and induction of apoptosis, indicating a promising avenue for cancer therapy research (Fang et al., 2016).
Neuropharmacological Applications
The structural features of this compound derivatives align with their potential neuropharmacological applications. For instance, derivatives have been studied for their dopamine agonist properties, offering insights into their use in neurological disorders that benefit from dopaminergic modulation. The synthesis and examination of similar tetrahydroisoquinoline derivatives reveal their ability to act like dopamine in certain biological assays, suggesting roles in treating conditions like Parkinson's disease or dopamine-related disorders (Jacob et al., 1981).
Selectivity for Actinides in Nuclear Waste Management
Compounds with the this compound structure have been investigated for their potential in selective actinide extraction over lanthanides, crucial for nuclear waste management. Studies demonstrate the efficiency and selectivity of these compounds in extracting uranium (UO2 2+) from highly acidic media, offering a promising approach for the separation and recovery of valuable actinides from spent nuclear fuel or environmental remediation efforts (Zhang et al., 2016).
特性
IUPAC Name |
N-(4-ethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-19-8-11-21(12-9-19)27-25(30)26(31)28-22-13-10-20-5-4-16-29(24(20)17-22)34(32,33)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHATTWNAXWVREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)

![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)
![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)
![N-(2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453400.png)



![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2453407.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
